molecular formula C5H16Br2N2 B13421857 2-Amino-N,N,N-trimethylethan-1-aminium bromide--hydrogen bromide (1/1/1) CAS No. 2565-56-2

2-Amino-N,N,N-trimethylethan-1-aminium bromide--hydrogen bromide (1/1/1)

Cat. No.: B13421857
CAS No.: 2565-56-2
M. Wt: 264.00 g/mol
InChI Key: NXHOZHHNVARBSS-UHFFFAOYSA-M
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Description

2-Amino-N,N,N-trimethylethan-1-aminium bromide–hydrogen bromide (1/1/1) is a quaternary ammonium compound. It is characterized by the presence of a positively charged nitrogen atom bonded to four organic groups, making it a quaternary ammonium ion. This compound is often used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N,N,N-trimethylethan-1-aminium bromide–hydrogen bromide typically involves the reaction of trimethylamine with an appropriate alkyl halide, such as bromoethane. The reaction is carried out in a solvent like ethanol under reflux conditions. The general reaction can be represented as follows:

(CH3)3N+CH3CH2Br(CH3)3NCH2CH3+Br(CH_3)_3N + CH_3CH_2Br \rightarrow (CH_3)_3NCH_2CH_3^+Br^- (CH3​)3​N+CH3​CH2​Br→(CH3​)3​NCH2​CH3+​Br−

This reaction yields the quaternary ammonium salt, which can then be treated with hydrogen bromide to obtain the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N,N,N-trimethylethan-1-aminium bromide–hydrogen bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the positively charged nitrogen atom.

    Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation and reduction reactions under specific conditions.

    Complex Formation: It can form complexes with various anions and cations, which can be useful in different chemical processes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from reactions involving 2-Amino-N,N,N-trimethylethan-1-aminium bromide–hydrogen bromide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted ammonium salts, while oxidation reactions can produce corresponding amine oxides.

Scientific Research Applications

2-Amino-N,N,N-trimethylethan-1-aminium bromide–hydrogen bromide has a wide range of scientific research applications, including:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in cell culture media and as a stabilizing agent for proteins and enzymes.

    Industry: The compound is used in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N,N,N-trimethylethan-1-aminium bromide–hydrogen bromide involves its interaction with various molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged molecules, such as nucleic acids and proteins. This interaction can lead to changes in the structure and function of these molecules, which can be exploited in various applications.

Comparison with Similar Compounds

Similar Compounds

    Choline Chloride: Similar in structure but contains a hydroxyl group instead of an amino group.

    Tetramethylammonium Bromide: Lacks the amino group present in 2-Amino-N,N,N-trimethylethan-1-aminium bromide–hydrogen bromide.

    Trimethylamine N-oxide: Contains an oxygen atom bonded to the nitrogen atom.

Uniqueness

2-Amino-N,N,N-trimethylethan-1-aminium bromide–hydrogen bromide is unique due to the presence of both an amino group and a quaternary ammonium structure. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

2565-56-2

Molecular Formula

C5H16Br2N2

Molecular Weight

264.00 g/mol

IUPAC Name

2-aminoethyl(trimethyl)azanium;bromide;hydrobromide

InChI

InChI=1S/C5H15N2.2BrH/c1-7(2,3)5-4-6;;/h4-6H2,1-3H3;2*1H/q+1;;/p-1

InChI Key

NXHOZHHNVARBSS-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCN.Br.[Br-]

Origin of Product

United States

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